N-(4-FLUOROPHENYL)-2-METHYL-5-OXO-4-PHENYL-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
Overview
Description
N-(4-FLUOROPHENYL)-2-METHYL-5-OXO-4-PHENYL-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound that belongs to the class of hexahydroquinolines. This compound is characterized by its unique structure, which includes a fluorophenyl group, a thienyl group, and a hexahydroquinoline core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-FLUOROPHENYL)-2-METHYL-5-OXO-4-PHENYL-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of aniline derivatives, thienyl compounds, and other reagents in the presence of catalysts and solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but with enhanced efficiency and scalability. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Additionally, purification methods like crystallization, distillation, and chromatography are used to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(4-FLUOROPHENYL)-2-METHYL-5-OXO-4-PHENYL-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products by adding hydrogen or removing oxygen.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, with factors such as temperature, solvent, and reaction time being critical.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce different hexahydroquinoline compounds.
Scientific Research Applications
N-(4-FLUOROPHENYL)-2-METHYL-5-OXO-4-PHENYL-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-(4-FLUOROPHENYL)-2-METHYL-5-OXO-4-PHENYL-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-3-(4-phenyl-2-thienyl)-2-propenamide
- 3-fluoro-N-[1-(4-fluorophenyl)-3-(2-thienyl)-1H-pyrazol-5-yl]benzenesulfonamide
Uniqueness
N-(4-FLUOROPHENYL)-2-METHYL-5-OXO-4-PHENYL-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is unique due to its specific structural features, such as the combination of fluorophenyl and thienyl groups with a hexahydroquinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-methyl-5-oxo-4-phenyl-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN2O2S/c1-16-24(27(32)30-20-11-9-19(28)10-12-20)25(17-6-3-2-4-7-17)26-21(29-16)14-18(15-22(26)31)23-8-5-13-33-23/h2-13,18,25,29H,14-15H2,1H3,(H,30,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYJJFAVIVXEEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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